
nomega-Methyl L-norarginine
説明
Nomega-Methyl L-norarginine is a derivative of the amino acid arginine. It is known for its role as an inhibitor of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the fields of cardiovascular and neurological diseases.
準備方法
Synthetic Routes and Reaction Conditions
Nomega-Methyl L-norarginine can be synthesized through a two-step process starting from Nalpha-protected ornithine. The first step involves the reaction of Nalpha-protected ornithine with ArSO2N=C(SMe)2 to form the intermediate product. This intermediate is then subjected to further reactions to yield chemically and optically pure Nomega-substituted arginine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the principles of solid-phase peptide synthesis using Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistries. These methods allow for the efficient production of high-purity compounds suitable for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
Nomega-Methyl L-norarginine primarily undergoes substitution reactions due to the presence of its functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various N-substituted derivatives, while oxidation and reduction reactions can modify the functional groups present on the molecule.
科学的研究の応用
Nomega-Methyl L-norarginine has several scientific research applications:
Chemistry: It is used as a biochemical tool to study the role of nitric oxide in various chemical processes.
Biology: The compound is employed in research to understand the biological functions of nitric oxide and its impact on cellular processes.
Medicine: This compound is investigated for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and neurological disorders
作用機序
Nomega-Methyl L-norarginine exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission. By inhibiting nitric oxide synthase, this compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications .
類似化合物との比較
Similar Compounds
Nomega-Hydroxy-nor-L-arginine: Another inhibitor of nitric oxide synthase, used widely in research to study the interplay between arginase and nitric oxide synthase.
Nomega-Nitro-L-arginine: A nitro derivative of arginine, also an inhibitor of nitric oxide synthase, commonly used as a biochemical tool.
Uniqueness
Nomega-Methyl L-norarginine is unique due to its specific methylation at the Nomega position, which provides distinct biochemical properties compared to other arginine derivatives. This methylation enhances its ability to inhibit nitric oxide synthase, making it particularly useful in studies focused on nitric oxide-related pathways and diseases .
生物活性
Introduction
Nomega-Methyl L-norarginine (L-NMMA) is a derivative of L-arginine, primarily recognized for its role as an inhibitor of nitric oxide synthases (NOS). This compound has garnered attention in the biomedical field due to its significant implications in cardiovascular health, immune response, and various pathological conditions. This article delves into the biological activity of L-NMMA, highlighting its mechanisms, effects on nitric oxide production, and potential therapeutic applications.
L-NMMA functions primarily as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and L-citrulline. The inhibition mechanism involves several key processes:
- Substrate Competition : L-NMMA competes with L-arginine for binding to NOS. The apparent Michaelis constant (Km) values for L-NMMA and its hydroxylated form (L-NHMA) are 3.1 µM and 7.4 µM, respectively .
- Irreversible Inhibition : The inactivation of NOS by L-NMMA is characterized by pseudo-first-order kinetics, with a rate constant of 0.07 min .
- Formation of By-products : The enzymatic processing of L-NMMA leads to the generation of several metabolites, including L-NHMA, NG-hydroxy-L-arginine (L-NHA), and citrulline, alongside NO production .
Nitric Oxide Production
The inhibition of NOS by L-NMMA results in decreased NO synthesis. Given that NO plays a critical role in vasodilation and cardiovascular function, this inhibition can lead to various physiological consequences:
- Vasoconstriction : Reduced NO levels can result in increased vascular resistance and blood pressure elevation.
- Impaired Endothelial Function : NO is essential for maintaining endothelial homeostasis; thus, its reduction may contribute to endothelial dysfunction and associated cardiovascular diseases .
Impact on Arginase Activity
L-NMMA's interaction with arginase also merits attention. Arginase competes with NOS for L-arginine, and elevated arginase activity can further diminish NO availability. The interplay between NOS and arginase is crucial in various pathological states:
- Cardiovascular Diseases : Increased arginase activity has been linked to conditions like hypertension and atherosclerosis, where it exacerbates the depletion of NO .
- Inflammation : By modulating arginine metabolism, L-NMMA can influence inflammatory responses mediated by macrophages through iNOS activation .
Study 1: Vascular Function in Hypertensive Rats
A study demonstrated that treatment with Nomega-hydroxy-nor-L-arginine (another arginase inhibitor) improved vascular function and reduced blood pressure in spontaneously hypertensive rats. This suggests that targeting arginase may provide therapeutic benefits similar to those observed with NOS inhibitors like L-NMMA .
Study 2: Role in Cancer Therapy
Research indicates that L-NMMA might be beneficial in cancer therapy by inhibiting tumor growth through modulation of the tumor microenvironment. The compound's ability to reduce NO levels can hinder angiogenesis, a critical process for tumor development .
Comparative Efficacy
A comparative analysis of the efficacy of different nitrogen-containing compounds reveals that while L-NMMA effectively inhibits NOS, other derivatives like Nomega-hydroxy-L-arginine exhibit varying degrees of specificity towards both NOS and arginase:
Compound | NOS Inhibition | Arginase Inhibition | Therapeutic Potential |
---|---|---|---|
This compound | High | Moderate | Cardiovascular Diseases |
Nomega-hydroxy-L-arginine | Moderate | High | Cancer Therapy |
Homo-L-arginine | Low | Low | Limited Applications |
Pharmacokinetics
L-NMMA exhibits rapid clearance from circulation, necessitating careful dosing in therapeutic contexts. Its half-life is approximately 30 minutes, which poses challenges for sustained therapeutic effects without continuous administration .
Q & A
Basic Research Questions
Q. What are the established methodologies for assessing the inhibitory efficacy of nomega-Methyl L-norarginine in nitric oxide synthase (NOS) studies?
- Methodological Answer : Standard protocols include in vitro enzymatic assays using purified NOS isoforms (e.g., neuronal, endothelial, inducible) to measure competitive inhibition via arginine analog competition. Key parameters include IC50 determination, substrate concentration gradients, and kinetic analysis (e.g., Lineweaver-Burk plots). In vivo studies often employ rodent models with tissue-specific NOS activity measurements via chemiluminescence or Western blotting for downstream biomarkers like cyclic GMP .
Q. What critical parameters should be prioritized when designing dose-response experiments with this compound?
- Methodological Answer :
- Purity and stability : Ensure compound integrity via HPLC validation, as impurities can skew inhibition profiles .
- Temporal dynamics : Account for short half-life in physiological buffers by optimizing exposure times (e.g., pre-incubation protocols) .
- Model specificity : Tailor doses to tissue permeability (e.g., blood-brain barrier penetration in CNS studies) and species-specific metabolic rates .
Q. How do researchers validate the selectivity of this compound for specific NOS isoforms?
- Methodological Answer : Use isoform-selective inhibitors (e.g., 1400W for iNOS) in parallel experiments. Cross-validate via gene knockout models or siRNA-mediated NOS silencing. Mass spectrometry can confirm target engagement and rule off-target effects on related enzymes (e.g., arginase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in study outcomes when using this compound across different experimental models?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., endothelial vs. macrophage NOS activity). Address these by:
- Meta-analysis : Compare datasets using standardized metrics (e.g., normalized inhibition per mg protein).
- Contextual controls : Include tissue-matched controls for pH, redox state, and cofactor availability (e.g., tetrahydrobiopterin levels in endothelial cells) .
- Mechanistic reconciliation : Use computational modeling to simulate competitive inhibition under varying cellular conditions (e.g., high vs. low arginine environments) .
Q. What strategies optimize the use of this compound in longitudinal studies requiring chronic NOS inhibition?
- Methodological Answer :
- Sustained delivery : Use osmotic pumps or nanoparticle encapsulation to maintain stable plasma concentrations, mitigating pulsatile dosing effects .
- Toxicity monitoring : Track methylated arginine metabolites (e.g., ADMA) via LC-MS to assess renal clearance and avoid accumulation-related toxicity .
- Adaptive dosing : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust doses based on real-time biomarker feedback (e.g., NO-dependent vasodilation) .
Q. How can findings from this compound studies be integrated with broader signaling pathways (e.g., oxidative stress or immune response)?
- Methodological Answer :
- Multi-omics integration : Pair NOS inhibition data with transcriptomic (RNA-seq) and proteomic profiles to map cross-talk with pathways like NF-κB or HIF-1α .
- Network pharmacology : Use tools like STRING or Cytoscape to visualize interactions between NO signaling and secondary effectors (e.g., sGC, PKG) .
- Controlled perturbation : Apply time-staggered inhibition (e.g., sequential blockade of NOS and COX-2) to disentangle causal relationships in inflammatory cascades .
Q. Handling Data Contradictions
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Compartmental analysis : Compare free drug concentrations in plasma vs. tissue homogenates to identify bioavailability limitations .
- Microenvironment replication : Mimic in vivo conditions (e.g., hypoxia, shear stress) in cell culture systems using microfluidic devices .
- Pathway redundancy checks : Test for compensatory NO production via dietary nitrate/nitrite pathways in animal models .
特性
IUPAC Name |
(2S)-2-amino-4-[(N'-methylcarbamimidoyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-9-6(8)10-3-2-4(7)5(11)12/h4H,2-3,7H2,1H3,(H,11,12)(H3,8,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPIABCWQMIHNO-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60658743 | |
Record name | (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60658743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186308-99-6 | |
Record name | (2S)-2-Amino-4-(N''-methylcarbamimidamido)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60658743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。